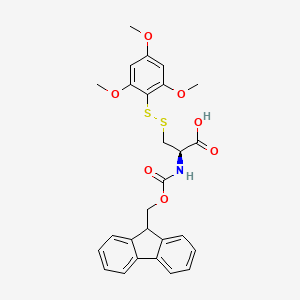

Fmoc-Cys(STmp)-OH

Vue d'ensemble

Description

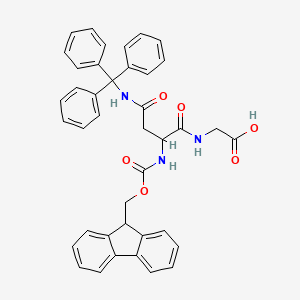

Fmoc-Cys(STmp)-OH is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by the STmp group (2,4,6-trimethoxybenzyl) and the amino group is protected by the Fmoc group (9-fluorenylmethyloxycarbonyl). This compound is widely used in peptide synthesis to prevent unwanted reactions at the thiol group during the assembly of peptides.

Applications De Recherche Scientifique

Fmoc-Cys(STmp)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Protein Engineering: Facilitates the modification and labeling of proteins.

Drug Development: Used in the design and synthesis of peptide-based drugs.

Bioconjugation: Enables the attachment of peptides to other biomolecules or surfaces for various applications.

Mécanisme D'action

Target of Action

Fmoc-Cys(STmp)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain, where it acts as a building block in the formation of complex peptide structures . The role of this compound is to facilitate the synthesis of peptide α-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid phase synthesis . This process involves the use of an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of proteins through NCL . This compound enables access to peptide thioester surrogates, which are crucial for the convergent synthesis of proteins . The downstream effects include the creation of complex peptide structures, which can be used in various biological applications.

Result of Action

The molecular effect of this compound’s action is the formation of peptide α-thioesters . On a cellular level, these peptide structures can be used to study various biological phenomena, including protein-protein interactions, signal transduction, and disease mechanisms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the amide-to-thioester rearrangement is pH-dependent, with optimal activity observed at neutral pH . Additionally, the stability of the compound and the resulting peptide structures can be affected by temperature, solvent conditions, and the presence of other chemical reagents.

Analyse Biochimique

Biochemical Properties

Fmoc-Cys(STmp)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it is involved in the formation of peptide bonds through the action of coupling reagents. The Fmoc group is removed by piperidine, allowing the amino group to participate in peptide bond formation. The STmp group protects the thiol group of cysteine, preventing unwanted side reactions during synthesis. This protection is crucial for maintaining the integrity of the peptide chain and ensuring the correct folding and function of the final protein product .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis. The compound’s role in peptide synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activity, and receptor binding. These studies can provide insights into cellular functions and mechanisms, such as signal transduction pathways and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for peptide bond formation. The STmp group protects the thiol group of cysteine, preventing unwanted side reactions. This protection is essential for the correct assembly of the peptide chain. The compound can also participate in native chemical ligation, a method used to join two peptide fragments together. This process involves the formation of a thioester intermediate, which reacts with an amino group to form a peptide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or light. Long-term studies have shown that the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Degradation of the compound can lead to incomplete or incorrect peptide synthesis, affecting the final product’s function and activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound are generally well-tolerated, with minimal adverse effects. High doses can lead to toxicity and adverse effects, such as liver and kidney damage. These effects are likely due to the accumulation of the compound or its metabolites in the body. It is essential to carefully control the dosage of this compound in animal studies to avoid these adverse effects and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. The compound interacts with enzymes and cofactors involved in these pathways, such as coupling reagents and deprotecting agents. These interactions are crucial for the correct assembly and function of the synthesized peptides. The compound can also affect metabolic flux and metabolite levels, influencing cellular functions and processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function in peptide synthesis. The compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound may be transported to specific cellular compartments where peptide synthesis occurs, ensuring its availability for the synthesis process .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function in peptide synthesis. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These mechanisms ensure that the compound is available where it is needed for peptide synthesis. For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where protein synthesis and modification occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(STmp)-OH typically involves the protection of the cysteine thiol group with the STmp group and the amino group with the Fmoc group. The process begins with the protection of the thiol group using 2,4,6-trimethoxybenzyl chloride in the presence of a base such as triethylamine. The amino group is then protected using Fmoc chloride under basic conditions, typically with a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Cys(STmp)-OH undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The STmp group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the STmp group.

Major Products

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Regeneration of the free thiol group.

Substitution: Free cysteine with an unprotected thiol group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Cys(Trt)-OH: Another cysteine derivative where the thiol group is protected by the trityl (Trt) group.

Fmoc-Cys(Acm)-OH: The thiol group is protected by the acetamidomethyl (Acm) group.

Fmoc-Cys(Mmt)-OH: The thiol group is protected by the monomethoxytrityl (Mmt) group.

Uniqueness

Fmoc-Cys(STmp)-OH is unique due to the specific properties of the STmp group, which provides a balance between stability and ease of removal. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADCBXMSWHDNAU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403834-74-1 | |

| Record name | N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)